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Abstract

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for the
characterization of antibody-drug conjugates (ADCSs). It separates ADC species based on their
hydrophobicity, which is directly influenced by the number of conjugated drug molecules, or the
drug-to-antibody ratio (DAR). This non-denaturing technique preserves the native structure of
the ADC, providing valuable information on drug load distribution, which is a critical quality
attribute affecting both the efficacy and safety of these complex biotherapeutics.[1][2][3] This
application note provides detailed protocols for the HIC analysis of ADCs, including method
development, sample preparation, and data analysis for DAR calculation.

Introduction

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a
monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[4] The
manufacturing process of ADCs often results in a heterogeneous mixture of species with
varying numbers of drugs conjugated to the antibody.[4] This heterogeneity can significantly
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impact the therapeutic window of the ADC.[5][6] Therefore, robust analytical methods are
required to characterize the distribution of these drug-loaded species.

HIC is particularly well-suited for this purpose as the conjugation of hydrophobic cytotoxic drugs
to an mAb increases the overall hydrophobicity of the protein.[3][4] Consequently, ADC species
with a higher number of conjugated drugs will interact more strongly with the hydrophobic
stationary phase of the HIC column and elute at lower salt concentrations.[4][7] This allows for
the separation and quantification of the different DAR species (e.g., DARO, DAR2, DARA4, etc.)
in a sample.[8][9]

Principle of Hydrophobic Interaction
Chromatography

HIC separates molecules based on their surface hydrophobicity. The process involves the
following key steps:

e Binding: At high salt concentrations, the ordered structure of water molecules around the
protein and the stationary phase is disrupted, exposing hydrophobic regions. This promotes
the interaction between the hydrophobic patches on the ADC and the hydrophobic ligands on
the stationary phase.[4]

» Elution: A decreasing salt gradient reduces the hydrophobic interaction. As the salt
concentration decreases, the water molecules re-order around the protein and stationary
phase, and the protein desorbs and elutes from the column.[4] Molecules with higher
hydrophobicity require a lower salt concentration to elute.[7]

Experimental Protocols

Materials and Reagents
e HIC Column: TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L, 2.5 um (or equivalent)[10]

» Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH
7.0[11]

» Mobile Phase B (Low Salt): 100 mM Sodium Phosphate, pH 7.0[11]
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e Optional Organic Modifier: Isopropanol (IPA)[4][11]
o Sample Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

o ADC Sample

Sample Preparation

o Dilute the ADC sample to a concentration of 1 mg/mL in PBS buffer.[12]

« If necessary, perform a buffer exchange into the sample buffer using a desalting column or
spin concentrator.

 Filter the sample through a 0.22 um filter before injection.

HPLC System and Conditions

e HPLC System: An Agilent 1290 Infinity Il Bio LC System or equivalent bio-inert system is
recommended due to the corrosive nature of the high salt mobile phases.[8]

Detector: UV detector at 280 nm

Column Temperature: 25-30 °C[4][13]

Flow Rate: 0.8 - 1.0 mL/min[4][14]

Injection Volume: 10 - 50 pL (containing 10-50 pg of ADC)

Chromatographic Method

A generic linear gradient method is provided below. This method should be optimized for the
specific ADC being analyzed.
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Method Optimization:

Salt Concentration: The initial salt concentration in Mobile Phase A may need to be adjusted

to ensure retention of the least hydrophobic species (DARO).[4]

o Gradient Slope: A shallower gradient will generally result in better resolution between peaks.
[11]

¢ Organic Modifier: The addition of a small percentage of an organic solvent like isopropanol
(e.g., 5-15%) to the mobile phases can sometimes improve peak shape and resolution.[4]
[11]

e Column Chemistry: Different HIC column chemistries (e.g., Phenyl, Ether) can be screened
to find the optimal selectivity for a particular ADC.[11][14]

Data Presentation and Analysis

The primary output of the HIC analysis is a chromatogram showing the separation of the
different drug-loaded ADC species. The peaks are typically assigned based on their elution
order, with the unconjugated antibody (DARO) eluting first, followed by species with increasing
DAR values.

Table 1: Example HIC Data for a Cysteine-Linked ADC
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Retention Time

Peak Identified Species . Peak Area (%)
(min)

1 DARO 8.5 15.2

2 DAR2 12.3 35.8

3 DAR4 151 30.5

4 DARG6 17.4 15.3

5 DARS 19.2 3.2

Calculation of Average Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute and is calculated from the relative peak areas of
the different drug-loaded species.[3]

The formula for calculating the average DAR is:
Average DAR = Z (% Peak Area of each species x Number of drugs for that species) / 100
Using the data from Table 1, the average DAR would be calculated as follows:

Average DAR =[(15.2 x 0) + (35.8 x 2) + (30.5 x 4) + (15.3 x 6) + (3.2 x 8)] / 100 Average DAR
=(0+71.6+122+91.8+25.6)/100 Average DAR =3.11

Visualizations
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Principle of Hydrophobic Interaction Chromatography
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Caption: Principle of HIC for ADC Separation.
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Workflow for HIC Analysis of ADCs
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Caption: Experimental Workflow for ADC Analysis by HIC.

Conclusion

Hydrophobic Interaction Chromatography is an indispensable tool for the characterization of
antibody-drug conjugates.[1] It provides detailed information on the drug-load distribution and
allows for the calculation of the average DAR, both of which are critical for ensuring the quality,
safety, and efficacy of ADC therapeutics. The protocols and methods described in this
application note provide a solid foundation for researchers, scientists, and drug development
professionals to implement HIC for routine ADC characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization-of-antibody-drug-conjugates-by-hydrophobic-interaction-chromatography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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